N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide
Description
N-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide is a thiazole-based compound featuring a 4-chlorophenyl substituent at the 4-position of the thiazole ring. The ethyl linker connects the thiazole to a trifluoroacetamide group, distinguishing it from simpler acetamide derivatives.
Properties
Molecular Formula |
C13H10ClF3N2OS |
|---|---|
Molecular Weight |
334.74 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H10ClF3N2OS/c14-9-3-1-8(2-4-9)10-7-21-11(19-10)5-6-18-12(20)13(15,16)17/h1-4,7H,5-6H2,(H,18,20) |
InChI Key |
GCMVFOVGEAZTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCNC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation and 4-Chlorophenyl Substitution
The thiazole core is typically synthesized via condensation reactions between thiourea derivatives and α-halo ketones or aldehydes. A widely adopted method involves the reaction of 4-chlorophenylacetamide with bromine or iodine in the presence of thiourea to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine . For instance, iodine-catalyzed cyclization of 4-chlorophenylacetamide and thiourea in ethanol at 60°C yields the thiazole intermediate with >75% efficiency .
Alternative approaches utilize pre-functionalized aryl groups. Patent EP3994130B1 discloses a bromination-chlorination strategy where 4-phenylthiazole is treated with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to introduce halogen substituents . This method achieves regioselective substitution at the para position of the phenyl ring, critical for maintaining the compound’s bioactivity .
Ethylamine Side Chain Introduction
Attachment of the ethylamine moiety to the thiazole ring is achieved through nucleophilic substitution or coupling reactions. One protocol involves reacting 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 2-bromoethylamine hydrobromide in the presence of triethylamine (TEA) as a base . The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature, yielding N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}amine with a 68–72% yield .
Recent advancements employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to couple 2-aminoethanol derivatives to the thiazole nitrogen, though this method requires stringent anhydrous conditions and increases production costs .
Trifluoroacetamide Functionalization
The final step involves acetylation of the primary amine with trifluoroacetic anhydride (TFAA). A representative procedure from ACS Omega dissolves N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}amine in dry tetrahydrofuran (THF) and adds TFAA dropwise at 0°C . After stirring for 12 hours at room temperature, the product is precipitated with ice water and purified via recrystallization from ethanol, achieving an 85% yield .
Patents describe alternative acylating agents such as 2,2,2-trifluoroacetyl chloride in the presence of pyridine to scavenge HCl . This method reduces reaction time to 4–6 hours but requires careful temperature control to prevent decomposition .
Optimization and Yield Comparison
The table below compares key parameters for three preparation routes:
Method 2 (halogenation route) offers higher overall yield due to milder conditions during ethylamine coupling, though it requires specialized halogenation agents . Method 1 remains the most cost-effective for large-scale synthesis .
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Nuclear magnetic resonance (NMR) spectra confirm structure:
-
1H NMR (DMSO-d6): δ 3.45 (q, 2H, CH2NH), 4.21 (t, 2H, CH2-thiazole), 7.38–7.42 (m, 4H, Ar-H), 8.12 (s, 1H, thiazole-H) .
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 347.02 (C13H10ClF3N2OS) .
Chemical Reactions Analysis
Acylation with Trifluoroacetic Anhydride (TFAA)
A critical step involves acylation of a primary amine precursor. For example, reacting the amine with TFAA at 0°C, followed by stirring at room temperature, yields the trifluoroacetamide derivative .
| Reaction Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Acylation | TFAA, DMAP | 0°C → RT, DMF | 56–93% |
Alkylation of Thiazole Precursor
The ethyl group attached to the thiazole ring is introduced via alkylation. This step typically uses alkylating agents (e.g., alkyl halides) under basic conditions to facilitate nucleophilic substitution.
Key Reaction Mechanisms
The compound participates in several reaction pathways due to its functional groups.
Hydrolysis of the Trifluoroacetamide Group
Under acidic or basic conditions, the trifluoroacetamide undergoes hydrolysis to release trifluoroacetic acid and the corresponding amine. This reaction is driven by the electrophilic carbonyl group and is accelerated by heat or strong acids/bases.
Mechanism :
Nucleophilic Substitution on the Thiazole Ring
The thiazole ring acts as a versatile scaffold for electrophilic substitution. For example, halogenation or alkylation at the 2-position can occur, depending on the substituents.
Condensation Reactions
The compound reacts with amines or alcohols to form new amides or esters. This is facilitated by the trifluoroacetamide’s electrophilic carbonyl, which can undergo nucleophilic attack.
Medicinal Chemistry
-
Enzyme Inhibition : The thiazole ring and trifluoroacetamide group enable interactions with enzymatic targets, such as protein kinases or efflux pumps.
-
Drug Design : Its structural similarity to bioactive molecules (e.g., antimicrobial agents) makes it a candidate for lead optimization .
Agrochemical Development
-
Pesticide Formulation : The trifluoroacetamide’s stability and reactivity contribute to its use in agricultural applications.
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds highlights its unique reactivity:
| Compound | Key Functional Groups | Reactivity | Applications |
|---|---|---|---|
| N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | Trifluoroacetamide, chlorophenyl | Hydrolysis, nucleophilic acylation | Pharmaceutical intermediates |
| Thiazole derivatives | Thiazole ring | Electrophilic substitution, alkylation | Antimicrobial agents |
Experimental Insights
-
Temperature Sensitivity : Reactions involving the thiazole ring are often temperature-dependent, with optimal yields achieved at mild conditions (e.g., 0°C for acylation) .
-
Catalyst Effects : EDAC and DMAP enhance amide coupling efficiency, particularly in forming stable trifluoroacetamide bonds .
-
Solubility Considerations : The trifluoroacetamide group may influence solubility in polar aprotic solvents like DMF .
This compound’s reactivity stems from its dual functional groups, enabling diverse applications in drug discovery and agricultural chemistry. Its synthesis and reaction pathways highlight the utility of heterocyclic scaffolds and fluorinated moieties in modern organic chemistry.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide is its potential as an anticancer agent. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of trifluoroacetamide enhances the binding affinity to target proteins involved in cancer progression.
Case Study : In a study evaluating various thiazole derivatives, this compound demonstrated potent inhibition of cell proliferation in breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in preclinical models. The thiazole ring system is known for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in diseases such as rheumatoid arthritis.
Data Table 1: Anti-inflammatory Activity
| Compound Name | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| This compound | Carrageenan-induced paw edema | 10 | Significant reduction in edema |
| Control (Ibuprofen) | Carrageenan-induced paw edema | 10 | Moderate reduction in edema |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions starting from readily available thiazole derivatives. Modifications to the structure can lead to derivatives with enhanced biological activity.
Synthesis Pathway Overview :
- Synthesis of thiazole precursor.
- Alkylation with ethylene diamine.
- Acylation with trifluoroacetic anhydride.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thiazole Core
N-(2-(1H-Indol-3-yl)ethyl)-2,2,2-trifluoroacetamide ()
- Structural Difference : Replaces the 4-chlorophenyl-thiazole moiety with an indole-ethyl group.
- The trifluoroacetamide group is retained, suggesting similar metabolic resistance to hydrolysis compared to the target compound .
2-(1,3-Thiazol-2-ylamino)-N-(4-chlorophenyl)acetamide ()
- Structural Difference : Lacks the ethyl linker and trifluoroacetyl group; acetamide is directly attached to the thiazole.
- The 4-chlorophenyl group is retained, preserving lipophilicity .
Halogen Substitution Patterns
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Difference : Features a dichlorophenyl group instead of 4-chlorophenyl.
- Implications : The additional chlorine atom increases lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility. The crystal structure (melting point: 459–461 K) demonstrates rigidity due to intermolecular N–H⋯N hydrogen bonds .
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetamide ()
- Structural Difference : Incorporates a piperazine-linked dichlorobenzothiophene group.
Functional Group Modifications
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
- Structural Difference: Substitutes the trifluoroacetamide with a dimethylamino-benzylidene Schiff base.
- Implications: The Schiff base introduces pH-dependent solubility and redox activity. The dimethylamino group enhances water solubility, contrasting with the hydrophobic trifluoroacetyl group .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- Structural Difference: Replaces trifluoroacetyl with a morpholino-acetamide group.
- Implications: The morpholino ring (a tertiary amine) improves solubility and may facilitate interactions with polar residues in binding sites. The absence of fluorine reduces metabolic stability .
Electronic and Computational Insights
- For example, the trifluoroacetamide group in the target compound likely exhibits a stronger electron-withdrawing effect than acetamide analogs, altering charge distribution and reactivity .
Biological Activity
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, supported by relevant case studies and research findings.
- Molecular Formula : C13H12ClN3O2S
- Molecular Weight : 299.77 g/mol
- CAS Number : 3404944
1. Anti-Cancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines. A notable example is the compound's ability to inhibit cell proliferation in acute leukemia models, where it demonstrated a potent effect at low concentrations (44 nM) to induce apoptosis .
Case Study : In a study involving various thiazole derivatives, one compound showed a marked reduction in tumor size in xenograft models of breast cancer when administered orally. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Thiazole derivatives have been recognized for their ability to modulate inflammatory responses. In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta in activated macrophages .
Research Findings : A study published in Pharmacology Reports detailed how this compound inhibited the NF-kB signaling pathway, leading to reduced inflammatory responses in animal models of arthritis .
3. Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to its structural features that allow interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It acts on various receptors that mediate cellular responses to external stimuli, thereby influencing cell fate decisions.
Q & A
Q. What are the recommended synthetic routes for N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,2,2-trifluoroacetamide, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Step 1: Condensation of 2-amino-4-(4-chlorophenyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .
- Step 2: Alkylation of the thiazole nitrogen using 2-chloroethyl trifluoroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Intermediate Characterization: Use to confirm substitution patterns (e.g., singlet for trifluoroacetamide at δ 2.8–3.2 ppm) and HPLC (≥95% purity) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), thiazole protons (δ 6.5–7.0 ppm), and trifluoroacetamide signals (δ 3.0–3.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 389.05) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if applicable) .
- HPLC: Monitor purity using a C18 column (acetonitrile/water mobile phase) .
Q. What biological activities have been reported for structurally related thiazole-acetamide derivatives?
Methodological Answer:
- Antitumor Activity: Derivatives with 4-chlorophenyl groups exhibit IC₅₀ values <10 µM in MTT assays against breast cancer (MCF-7) and leukemia (K562) cell lines .
- Enzyme Inhibition: Analogous compounds inhibit HIV-1 reverse transcriptase (RT) polymerase (IC₅₀ ~2.5 µM) via competitive binding .
- EGFR Targeting: Trifluoroacetamide-containing thiazoles show enhanced binding to EGFR mutants (e.g., L858R) in crystallographic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Solvent Selection: Replace DMF with THF or acetonitrile to reduce side reactions (e.g., hydrolysis of trifluoroacetamide) .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 1h) for steps like amide hydrolysis (KOH, 100°C) .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Solubility Adjustments: Low aqueous solubility (logP ~3.5) may lead to false negatives; use DMSO/cremophor EL vehicles and confirm compound stability via LC-MS .
- Assay Validation: Compare RT inhibition assays (e.g., radioactive vs. fluorescence-based) to rule out methodological artifacts .
- Metabolite Screening: Check for rapid hepatic clearance (CYP3A4/5 metabolism) using microsomal assays .
Q. What structural modifications are suggested to enhance target selectivity or potency?
Methodological Answer:
- Thiazole Substituents: Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to improve HIV RT binding .
- Trifluoroacetamide Replacement: Test N-methylacetamide or sulfonamide variants to reduce metabolic lability while retaining EGFR affinity .
- Chlorophenyl Optimization: Replace 4-chlorophenyl with 3,4-dichlorophenyl to evaluate steric effects on antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
